2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 41202-24-8
VCID: VC2346041
InChI: InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2
SMILES: C1CC2=C(C1)C=C(C=C2)C(=O)CCl
Molecular Formula: C11H11ClO
Molecular Weight: 194.66 g/mol

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone

CAS No.: 41202-24-8

Cat. No.: VC2346041

Molecular Formula: C11H11ClO

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone - 41202-24-8

Specification

CAS No. 41202-24-8
Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
IUPAC Name 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
Standard InChI InChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2
Standard InChI Key OJAALMGLOFSSHR-UHFFFAOYSA-N
SMILES C1CC2=C(C1)C=C(C=C2)C(=O)CCl
Canonical SMILES C1CC2=C(C1)C=C(C=C2)C(=O)CCl

Introduction

Chemical Identity and Structure

Basic Identification

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone belongs to the class of ketones characterized by the presence of a carbonyl group (C=O) attached to the indene moiety. The compound's structure consists of a bicyclic framework typical of indenes with a chloroacetyl group at the 5-position. This structural arrangement contributes to its unique chemical properties and reactivity patterns.

Chemical Identifiers

The compound is registered in chemical databases with several standardized identifiers:

Identifier TypeValue
CAS Number41202-24-8
Molecular FormulaC₁₁H₁₁ClO
Molecular Weight194.66 g/mol
SMILESC1CC2=C(C1)C=C(C=C2)C(=O)CCl
InChIInChI=1S/C11H11ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2
InChIKeyOJAALMGLOFSSHR-UHFFFAOYSA-N

These identifiers facilitate the compound's cataloging and retrieval in chemical databases and literature searches .

Physicochemical Properties

Physical Properties

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone exhibits several distinctive physical characteristics that influence its behavior in various research applications:

PropertyValue
Density1.205 g/cm³
Boiling Point335.7°C at 760 mmHg
Flash Point166.6°C
Exact Mass194.05000
PSA17.07000
LogP2.59680
Index of Refraction1.574

These physical properties suggest moderate lipophilicity (LogP value) and thermal stability, as evidenced by the high boiling and flash points .

Spectroscopic Properties

The compound's mass spectrometric behavior has been characterized through predicted Collision Cross Section (CCS) values for various adducts, providing valuable information for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]+195.05712139.0
[M+Na]+217.03906152.1
[M+NH4]+212.08366149.2
[M+K]+233.01300146.0
[M-H]-193.04256141.5
[M+Na-2H]-215.02451144.9
[M]+194.04929141.8
[M]-194.05039141.8

These spectroscopic parameters are crucial for identification and purity assessment in analytical chemistry contexts .

Synthetic Approaches and Chemical Reactivity

Synthesis Methods

The synthesis of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone typically involves complex organic chemistry techniques and requires specific reagents and catalysts to achieve the desired structure with high purity. Common synthetic approaches might include:

  • Friedel-Crafts acylation of the indene scaffold with chloroacetyl chloride

  • Direct chlorination of appropriate precursor ketones

  • Selective functionalization of the indene core

Historical synthesis methods have been documented in literature dating back to Pfleger and Rauer's work published in Chemische Berichte (1957) .

Chemical Reactivity

The reactivity profile of 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone is primarily determined by its functional groups:

  • The chloromethyl ketone group serves as an electrophilic center, susceptible to nucleophilic substitution reactions

  • The carbonyl functionality can undergo typical ketone transformations, including reduction to the corresponding alcohol (2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol)

  • The aromatic system of the indene scaffold can participate in electrophilic aromatic substitution reactions

These reactive sites enable diverse chemical transformations, making the compound valuable in organic synthesis applications.

Research Applications

Synthetic Building Block

2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone serves as a versatile building block in organic synthesis due to its functionalized structure that allows for selective modifications and incorporation into more complex molecular frameworks. Key applications include:

  • Precursor for pharmaceutical intermediates, particularly in heterocyclic chemistry

  • Component in the synthesis of bioactive compounds with potential therapeutic properties

  • Starting material for specialty chemicals requiring the indene scaffold

Pharmaceutical Research Context

In pharmaceutical research, compounds containing the indene scaffold have shown various biological activities. While 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone itself is primarily used as a synthetic intermediate, its derivatives have been explored in various biomedical contexts. For example, related indene-containing structures appear in research focused on compounds like PF-6870961, a major hydroxy metabolite investigated in pharmaceutical studies .

In another study, derivatives containing the 2,3-dihydro-1H-inden-5-yl moiety, such as 1-(4-benzhydrylpiperazin-1-yl)-2-(2,3-dihydro-1H-inden-5-ylamino)ethanone, have demonstrated anticonvulsant activity .

ManufacturerProduct NumberPackagingPrice (Currency)Reference Date
AK Scientific2868CN100mg$220December 2021
Matrix Scientific1846100.500g$320December 2021
Matrix Scientific1846101g$400December 2021
Matrix Scientific1846105g$1,200December 2021
American Custom ChemicalsHCH00553341g$910.76December 2021
CymitQuimica3D-RBA2022450mg€453.00February 2019
CymitQuimica3D-RBA20224500mg€1,066.00February 2019

This pricing information indicates that the compound is a specialty chemical with relatively high production costs, reflecting its niche applications in research settings .

Related Compounds and Structural Analogs

Structural Analogs

Several compounds structurally related to 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone have been documented:

  • 1-(2,3-dihydro-1H-inden-5-yl)ethanone (CAS: 4228-10-8) - The non-chlorinated analog

  • 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol (CAS: N/A) - The reduced alcohol derivative

  • 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS: 39105-39-0) - The homologated analog with an additional methylene group

  • 2-Chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 852840-44-9) - A complex derivative incorporating a pyrrole moiety

  • (1R,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol - A structurally related compound with different substitution pattern

These related compounds provide a broader context for understanding the chemical space surrounding the target molecule.

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